N'-(2-(4-chloro-3,5-dimethylphenoxy)acetyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide
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Overview
Description
2,3-Dihydro-benzo[1,4]dioxine-2-carboxylic acid N’-[2-(4-chloro-3,5-dimethyl-phenyl)] is a complex organic compound that features a benzodioxine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-benzo[1,4]dioxine-2-carboxylic acid N’-[2-(4-chloro-3,5-dimethyl-phenyl)] typically involves the following steps:
Formation of the Benzodioxine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Carboxylic Acid Group: This step often involves the oxidation of a methyl group or the hydrolysis of an ester.
Attachment of the N’-[2-(4-chloro-3,5-dimethyl-phenyl)] Group: This is usually done through a coupling reaction, such as an amide bond formation using reagents like carbodiimides.
Industrial Production Methods
Industrial production methods for this compound may involve:
Batch Processing: Where each step of the synthesis is carried out in separate reactors.
Continuous Flow Processing: Where the reactions are carried out in a continuous manner, improving efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-benzo[1,4]dioxine-2-carboxylic acid N’-[2-(4-chloro-3,5-dimethyl-phenyl)] undergoes various types of chemical reactions:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Can be reduced to form alcohols or amines.
Substitution: Can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and organometallic compounds.
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2,3-Dihydro-benzo[1,4]dioxine-2-carboxylic acid N’-[2-(4-chloro-3,5-dimethyl-phenyl)] has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: Utilized in the synthesis of polymers and other materials with unique properties.
Biological Studies: Employed in studies investigating its effects on various biological pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-benzo[1,4]dioxine-2-carboxylic acid N’-[2-(4-chloro-3,5-dimethyl-phenyl)] involves its interaction with specific molecular targets:
Enzyme Inhibition: It may inhibit certain enzymes by binding to their active sites.
Receptor Modulation: It can modulate the activity of receptors, affecting signal transduction pathways.
Pathway Interference: It may interfere with specific biochemical pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-benzo[1,4]dioxine-2-carboxylic acid: Lacks the N’-[2-(4-chloro-3,5-dimethyl-phenyl)] group, making it less complex.
2,3-Dihydro-benzo[1,4]dioxine-2-carboxylic acid furan-2-ylmethylene-hydrazide: Contains a different substituent, leading to different properties and applications.
Uniqueness
The presence of the N’-[2-(4-chloro-3,5-dimethyl-phenyl)] group in 2,3-Dihydro-benzo[1,4]dioxine-2-carboxylic acid N’-[2-(4-chloro-3,5-dimethyl-phenyl)] imparts unique chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C19H19ClN2O5 |
---|---|
Molecular Weight |
390.8 g/mol |
IUPAC Name |
N'-[2-(4-chloro-3,5-dimethylphenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-3-carbohydrazide |
InChI |
InChI=1S/C19H19ClN2O5/c1-11-7-13(8-12(2)18(11)20)25-10-17(23)21-22-19(24)16-9-26-14-5-3-4-6-15(14)27-16/h3-8,16H,9-10H2,1-2H3,(H,21,23)(H,22,24) |
InChI Key |
JKZGQSJVYQJOLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NNC(=O)C2COC3=CC=CC=C3O2 |
Origin of Product |
United States |
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